molecular formula C11H20O2 B13666693 9-Methyl-1-oxaspiro[5.5]undecan-4-ol

9-Methyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13666693
M. Wt: 184.27 g/mol
InChI Key: OYRVBTNZTVRAHW-UHFFFAOYSA-N
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Description

9-Methyl-1-oxaspiro[55]undecan-4-ol is a chemical compound characterized by its unique spiro structure, which includes a spirocyclic ether and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that induces cyclization, such as an acid or base catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic ether can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

9-Methyl-1-oxaspiro[5.5]undecan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
  • 1,4,9-Triazaspiro[5.5]undecan-2-one

Uniqueness

9-Methyl-1-oxaspiro[55]undecan-4-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

9-methyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9-10,12H,2-8H2,1H3

InChI Key

OYRVBTNZTVRAHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

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